2-Fluorocumene CAS number and properties
2-Fluorocumene CAS number and properties
Architecting Fluoroarenes: A Technical Whitepaper on the Properties, Synthesis, and Applications of 2-Fluorocumene (CAS 2022-67-5)
Executive Summary & Chemical Logic
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal fluorinated building blocks for complex Active Pharmaceutical Ingredient (API) synthesis and advanced catalytic ligand design. The incorporation of a fluorine atom profoundly alters a molecule's lipophilicity, metabolic stability, and electronic distribution. Among these critical building blocks, 2-Fluorocumene (CAS 2022-67-5) stands out as a highly versatile, sterically tuned intermediate[1].
This whitepaper deconstructs the physicochemical properties, self-validating synthetic protocols, and downstream applications of 2-Fluorocumene, providing researchers and drug development professionals with a mechanistic roadmap for its utilization.
Physicochemical Profiling & Structural Dynamics
Accurate physicochemical data is the bedrock of scalable chemical engineering. 2-Fluorocumene (IUPAC: 1-Fluoro-2-isopropylbenzene) is a colorless liquid characterized by its unique ortho-substitution pattern, which provides a distinct steric bulk (isopropyl group) adjacent to a highly electronegative fluorine atom[1].
Note on Database Accuracy: It is critical to apply chemical logic when reviewing commercial databases. While some aggregate platforms erroneously describe 2-Fluorocumene as a tetrahydronaphthalene derivative with the formula C13H16F[1], structural validation confirms it is a cumene derivative with the molecular formula C9H11F .
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Relevance |
| CAS Number | 2022-67-5 | Unique registry identifier for procurement[1]. |
| Molecular Formula | C9H11F | Defines the stoichiometry for downstream reactions[1]. |
| Molecular Weight | 138.18 g/mol | Essential for precise molar equivalent calculations[1]. |
| Boiling Point | 144.2°C at 760 mmHg | Enables purification via fractional distillation[1]. |
| Flash Point | 30.6°C | Dictates strict flammable liquid handling protocols[1]. |
| Density | 0.961 g/cm³ | Required for volumetric reagent dispensing[1]. |
| Vapor Pressure | 6.47 mmHg at 25°C | Indicates moderate volatility; requires sealed storage[1]. |
| Refractive Index | 1.474 | Used as a rapid IPC (In-Process Control) for purity[1]. |
Mechanistic Synthesis: The Balz-Schiemann Workflow
The synthesis of 2-Fluorocumene is classically achieved via the Balz-Schiemann reaction, starting from 2-isopropylaniline. This pathway is preferred over direct fluorination due to its high regioselectivity and avoidance of over-fluorinated byproducts[2].
Fig 1: Step-by-step Balz-Schiemann synthesis workflow for 2-Fluorocumene.
Self-Validating Protocol: Synthesis of 2-Fluorocumene
Objective: Conversion of 2-isopropylaniline to 2-fluorocumene with absolute regiocontrol.
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Step 1: Diazotization. Dissolve 2-isopropylaniline in a concentrated aqueous HCl solution. Cool the reactor to exactly 0°C.
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Causality: Maintaining 0°C is critical. Higher temperatures provide the activation energy for the highly reactive diazonium ion to undergo nucleophilic attack by water, yielding 2-isopropylphenol as an unwanted impurity.
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Step 2: Nitrite Addition. Slowly add a pre-cooled aqueous solution of NaNO2 dropwise.
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In-Process Control (IPC): Periodically test the mixture with starch-iodide paper. A persistent blue-black color confirms the presence of excess nitrous acid, validating the complete consumption of the starting amine.
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Step 3: Anion Exchange. Introduce a cold, saturated solution of sodium tetrafluoroborate (NaBF4) to the reaction mixture[2].
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Causality: The chloride counterion is exchanged for the non-nucleophilic tetrafluoroborate (BF4-) anion. This forces the precipitation of the arenediazonium tetrafluoroborate salt, safely isolating the reactive intermediate from the aqueous matrix[2].
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Step 4: Isolation & Drying. Filter the precipitate, wash sequentially with cold water, methanol, and diethyl ether, then dry meticulously under a high vacuum.
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Validation: The salt must be completely anhydrous. Residual moisture acts as a nucleophile during the thermal step, drastically reducing the yield of the fluoroarene.
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Step 5: Thermal Decomposition. Gently heat the dry diazonium tetrafluoroborate salt to its decomposition point.
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Causality: Thermal energy drives the expulsion of nitrogen gas (N2) and boron trifluoride (BF3), cleanly collapsing the molecule into 2-fluorocumene[2].
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IPC: Monitor the cessation of gas evolution to confirm reaction completion before proceeding to distillation.
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Applications in Pharmaceutical Development & Catalysis
2-Fluorocumene is not an end-product; it is a strategic enabler. Its structural features make it a valuable component in the creation of specialty chemicals and pharmaceuticals[3].
A. Functionalized Phosphine Ligands for Homogeneous Catalysis
As demonstrated in the foundational ligand synthesis research by at the University of Johannesburg, 2-fluorocumene is utilized to synthesize functionalized triarylphosphine ligands[4].
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Mechanistic Value: The fluorine atom serves as a highly sensitive "handle" to probe the electronic and steric effects of aromatic systems in rhodium(I) Vaska-type complexes[5]. Because fluorine is highly electronegative but sterically similar to hydrogen, it modulates the electron density of the phosphine center without introducing massive steric bulk, thereby tuning the catalyst's performance in hydroformylation reactions[5].
B. Advanced API Scaffold Generation
In the pharmaceutical industry, 2-fluorocumene is a key intermediate[3]. The fluorine atom slightly deactivates the aromatic ring but strongly directs ortho-metalation. This allows chemists to selectively functionalize the ring (e.g., via lithiation followed by halogenation) to create complex biaryl scaffolds using Suzuki cross-coupling.
Fig 2: Integration of 2-Fluorocumene into advanced API synthesis.
Thermodynamic Stability & Safety Protocols
Given its specific thermodynamic profile, 2-Fluorocumene requires rigorous safety protocols:
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Flammability: With a flash point of 30.6°C, it is a Class IC flammable liquid[1]. All handling must occur under an inert atmosphere (Nitrogen or Argon) to prevent vapor ignition.
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Thermal Degradation: While stable under standard conditions, extreme heating or combustion will lead to the decomposition of the molecule, releasing highly toxic and corrosive hydrogen fluoride (HF) gas[3].
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Solvent Utility: Beyond synthesis, it is occasionally employed as a specialized solvent to dissolve or suspend substances in reactions where non-reactive, fluorinated environments are advantageous[3].
References
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Title: 2-FLUOROCUMENE CAS 2022-67-5 Basic Information, Chemical Properties, and Safety Data Source: LookChem Chemical Database URL: [Link]
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Title: Synthesis, characterisation and application of functionalised phosphine ligands Source: University of Johannesburg (Dissertation by Stuart Frank Miller, 2011) URL: [Link]
